molecular formula C13H16ClF3N2O B2403810 N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride CAS No. 1713163-21-3

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2403810
CAS No.: 1713163-21-3
M. Wt: 308.73
InChI Key: PAXUKKUDERPPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent for introducing fluorine atoms into organic compounds, which can enhance the biological activity and stability of the resulting molecules.

Biology: In biological research, N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is used to study the effects of piperidine derivatives on various biological systems. It has been investigated for its potential antiviral, antimicrobial, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of conditions such as hypertension, inflammation, and neurodegenerative diseases.

Industry: In the industrial sector, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the creation of novel compounds with improved efficacy and safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride typically involves the reaction of piperidin-4-ylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then hydrochlorinated to form the hydrochloride salt.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Mechanism of Action

The mechanism by which N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Benzamide derivatives

  • Trifluoromethyl-containing compounds

Uniqueness: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds without this group. This unique feature makes it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXUKKUDERPPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.